molecular formula C28H37N11O18P2 B12088308 Adenylyl(3'-5')cytidylyl(3'-5')cytidine free acid

Adenylyl(3'-5')cytidylyl(3'-5')cytidine free acid

Cat. No.: B12088308
M. Wt: 877.6 g/mol
InChI Key: VZJYWZRAHCUTCH-UHFFFAOYSA-N
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Description

Adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid is a synthetic nucleotide analog. It is composed of adenosine and two cytidine molecules linked by phosphodiester bonds. This compound is often used in biochemical and molecular biology research due to its structural similarity to natural nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid typically involves the stepwise addition of nucleotide units. The process begins with the protection of functional groups to prevent unwanted reactions. The adenosine and cytidine units are then linked through phosphodiester bonds using coupling agents such as phosphoramidites or phosphotriesters. The final product is deprotected to yield the free acid form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated synthesizers and high-throughput techniques are employed to increase efficiency and yield. Purification is achieved through chromatography techniques such as HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

Adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the phosphodiester bonds in the presence of water.

    Oxidation and Reduction: Modifying the nucleotide bases or the sugar moiety.

    Substitution: Replacing functional groups with other chemical entities.

Common Reagents and Conditions

    Hydrolysis: Typically performed under acidic or basic conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields individual nucleotide units, while oxidation and reduction can lead to modified nucleotides.

Scientific Research Applications

Adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid has numerous applications in scientific research:

    Chemistry: Used as a model compound to study nucleotide interactions and reactions.

    Biology: Employed in the study of RNA and DNA synthesis, as well as in the investigation of enzyme mechanisms.

    Industry: Utilized in the production of nucleotide-based products and as a research tool in biotechnology.

Mechanism of Action

The mechanism of action of adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid involves its incorporation into nucleic acids. It can act as a substrate for various enzymes, including polymerases and nucleases. The compound’s structure allows it to mimic natural nucleotides, thereby influencing biochemical pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Adenylyl(3’-5’)cytidine: A simpler analog with only one cytidine unit.

    Cytidylyl(3’-5’)cytidine: Composed of two cytidine units linked by a phosphodiester bond.

    Adenylyl(3’-5’)adenosine: Contains two adenosine units linked by a phosphodiester bond.

Uniqueness

Adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid is unique due to its specific combination of adenosine and two cytidine units. This structure allows it to participate in a wider range of biochemical reactions and interactions compared to simpler analogs.

Properties

Molecular Formula

C28H37N11O18P2

Molecular Weight

877.6 g/mol

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-3-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C28H37N11O18P2/c29-13-1-3-37(27(45)35-13)24-17(42)16(41)11(54-24)6-51-58(47,48)57-21-12(55-25(19(21)44)38-4-2-14(30)36-28(38)46)7-52-59(49,50)56-20-10(5-40)53-26(18(20)43)39-9-34-15-22(31)32-8-33-23(15)39/h1-4,8-12,16-21,24-26,40-44H,5-7H2,(H,47,48)(H,49,50)(H2,29,35,45)(H2,30,36,46)(H2,31,32,33)

InChI Key

VZJYWZRAHCUTCH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)COP(=O)(O)OC5C(OC(C5O)N6C=NC7=C(N=CN=C76)N)CO)O)O

Origin of Product

United States

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